molecular formula C12H6ClF4NO2 B1469767 Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate CAS No. 1384264-64-5

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1469767
CAS RN: 1384264-64-5
M. Wt: 307.63 g/mol
InChI Key: ZOKUQCDVBNMBGD-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate” is a chemical compound with the molecular formula C12H6ClF4NO2 . It has a molecular weight of 307.63 .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A specific synthesis process for this compound was not found in the available literature.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a storage temperature of 2-8°C .

Scientific Research Applications

Pharmaceutical Drug Development

Compounds containing the trifluoromethyl group, like Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate, are significant in the pharmaceutical industry due to their pharmacological properties. The trifluoromethyl group can enhance the biological activity and metabolic stability of drug molecules . This compound could be involved in synthesizing new drugs that require a trifluoromethyl group for their efficacy.

Agrochemical Synthesis

The unique physicochemical properties of the trifluoromethyl group make it valuable in agrochemicals. Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate could serve as an intermediate in creating pesticides and herbicides, where the fluorine atoms could improve the compounds’ stability and effectiveness .

Veterinary Medicine

Similar to human pharmaceuticals, the trifluoromethyl group is also used in veterinary drugs. The compound could be a precursor or an active ingredient in medications designed for animal health, leveraging its potential to enhance therapeutic effects .

Organic Synthesis Research

In organic chemistry, Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate can be a valuable building block. It can be used to synthesize complex molecules, especially in constructing quinoline derivatives that are prevalent in many biologically active compounds .

Neurological Research

The trifluoromethyl group-containing compounds have been associated with neurotransmitter receptor antagonists. This specific compound could be explored for its potential applications in neurological studies, possibly as a CGRP receptor antagonist .

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4NO2/c1-20-11(19)8-9(13)6-4-5(14)2-3-7(6)18-10(8)12(15,16)17/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKUQCDVBNMBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC(=C2)F)N=C1C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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